6-[(2,4-Difluorophenyl)methyl]-2,4-dimethyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone
Overview
Description
6-[(2,4-difluorophenyl)methyl]-2,4-dimethyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is an organonitrogen heterocyclic compound, an organic heterobicyclic compound and an organosulfur heterocyclic compound.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is utilized in the synthesis of various heterocyclic compounds. For example, it is involved in the formation of thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and phthalazines. These processes typically involve reactions like cycloalkylation and condensation with aromatic aldehydes (El-Gaby et al., 2003).
Applications in Drug Discovery
- It serves as a scaffold in drug discovery, particularly in the synthesis of various disubstituted and ring-fused pyridazinone systems. Such compounds are of interest in the field of medicinal chemistry due to their potential applications in developing new drugs (Pattison et al., 2009).
Antiproliferative and Antimicrobial Potential
- Some derivatives of this compound have been investigated for their antiproliferative properties. Studies have explored their effects on various human cell lines, particularly in the context of CNS, lung, and breast cancers, although the results have been preliminary (Piaz et al., 2009).
- Additionally, there's research indicating potential antimicrobial activities for certain derivatives, particularly against Mycobacterium tuberculosis and in CNS-depressive applications (Malinka, 2001).
Novel Heterocyclic Compounds Synthesis
- The compound is instrumental in generating novel heterocyclic compounds, such as pyrrylthieno[2,3-d]pyrimidines and pyrrolo[1″,2″:1″,6″]pyrazino[2″,3″:4,5]thieno[2,3-d]pyrimidines, which have applications in various fields of chemistry and pharmacology (Bakhite et al., 2002).
properties
IUPAC Name |
10-[(2,4-difluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c1-9-5-14-16(24-9)12-7-20-22(17(23)15(12)21(14)2)8-10-3-4-11(18)6-13(10)19/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYJTJIDVZJTNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C3=C(N2C)C(=O)N(N=C3)CC4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,4-Difluorophenyl)methyl]-2,4-dimethyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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